molecular formula C13H13Cl2N3O4 B12340965 ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

Cat. No.: B12340965
M. Wt: 346.16 g/mol
InChI Key: JTPDYZKEVDXYKC-RVWBHJPNSA-N
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Description

Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the reaction of ethyl acetoacetate with 3,5-dichlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13Cl2N3O4

Molecular Weight

346.16 g/mol

IUPAC Name

ethyl N-[(E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate

InChI

InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17?

InChI Key

JTPDYZKEVDXYKC-RVWBHJPNSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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